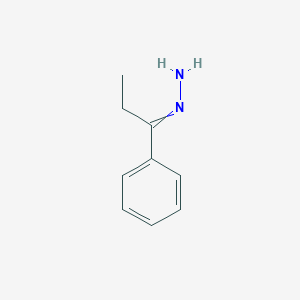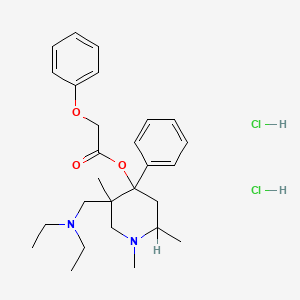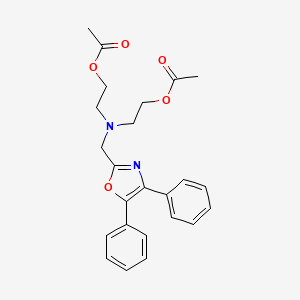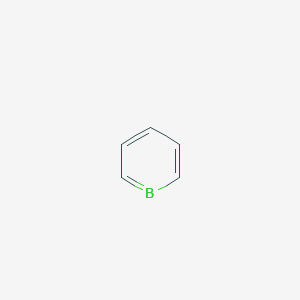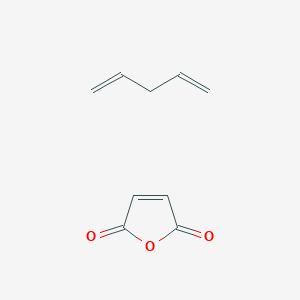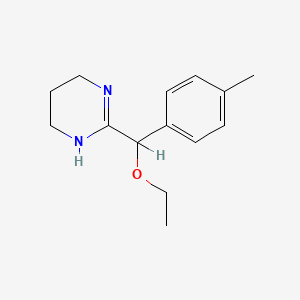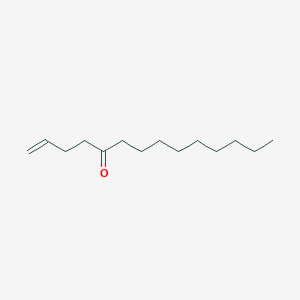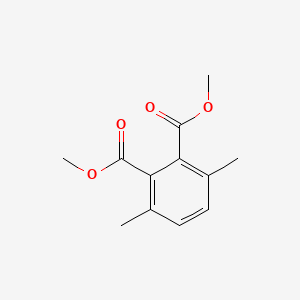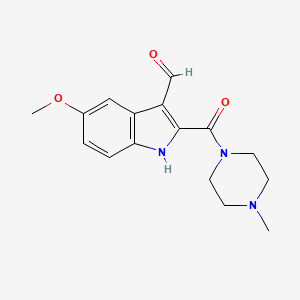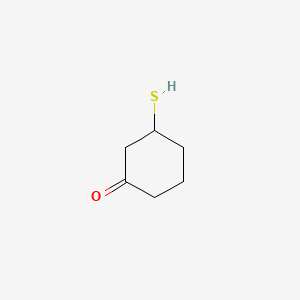![molecular formula C10H18O2 B14677142 Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)- CAS No. 32751-73-8](/img/structure/B14677142.png)
Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-, also known as a specific stereoisomer of camphorquinone, is a bicyclic organic compound. It is characterized by its unique structure, which includes a bicyclo[2.2.1]heptane ring system with two hydroxyl groups at positions 2 and 5, and three methyl groups at positions 1 and 7. This compound is notable for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)- typically involves the reduction of camphorquinone. One common method is the catalytic hydrogenation of camphorquinone using a palladium catalyst under mild conditions. The reaction is carried out in an appropriate solvent, such as ethanol, at room temperature and atmospheric pressure. The reduction process selectively produces the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and efficient production. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride for halogenation or amines for amination.
Major Products
Oxidation: Formation of camphor or camphor derivatives.
Reduction: Formation of fully saturated bicyclic compounds.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)- has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action
Propiedades
Número CAS |
32751-73-8 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(1R,2S,4R,5R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,5-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6-8,11-12H,4-5H2,1-3H3/t6-,7+,8-,10-/m0/s1 |
Clave InChI |
HLVIHBJQDKVEAL-ODHVRURNSA-N |
SMILES isomérico |
C[C@@]12C[C@H]([C@@H](C1(C)C)C[C@@H]2O)O |
SMILES canónico |
CC1(C2CC(C1(CC2O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


